4-(Perchlorophenyl)pyrimidine
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Overview
Description
4-(Perchlorophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a perchlorophenyl group Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and have significant biological and medicinal importance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perchlorophenyl)pyrimidine typically involves the reaction of pyrimidine derivatives with perchlorophenyl reagents. One common method includes the use of Vilsmeier reagent, which is prepared from a non-phosphorus reagent and N,N-Dimethylformamide (DMF) in an aprotic solvent. The reaction proceeds through chlorination, where 4-hydroxy-pyrimidine is converted to 4-chloro-pyrimidine, followed by substitution with perchlorophenyl reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, reduced pressure concentration, and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Perchlorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki coupling partners.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-(Perchlorophenyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Perchlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with DNA synthesis. For instance, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-(4-Benzyloxy)phenylpyrimidine
- 4-(3-Chlorophenyl)pyrimidine
Comparison: Compared to similar compounds, it may exhibit unique biological activities and improved pharmacokinetic properties .
Properties
Molecular Formula |
C10H3Cl5N2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentachlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-6-5(4-1-2-16-3-17-4)7(12)9(14)10(15)8(6)13/h1-3H |
InChI Key |
CRZBFDWZBHTTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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